Tetrahydroaldosterone-3-glucuronide
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Description
Tetrahydroaldosterone-3-glucuronide, also known as ta-ga, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, this compound is considered to be a steroid conjugate lipid molecule. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm.
This compound is a steroid glucosiduronic acid.
Properties
CAS No. |
20605-81-6 |
---|---|
Molecular Formula |
C27H40O11 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(2S,14S,16S)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-11-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H40O11/c1-26-7-6-12(36-24-21(32)19(30)20(31)22(38-24)23(33)34)8-11(26)2-3-13-14-4-5-15(16(29)10-28)27(14)9-17(18(13)26)37-25(27)35/h11-15,17-22,24-25,28,30-32,35H,2-10H2,1H3,(H,33,34)/t11?,12?,13?,14?,15-,17+,18?,19-,20+,21-,22+,24-,25?,26+,27?/m1/s1 |
InChI Key |
CGIURIOFMWUPSV-RUQPETGGSA-N |
SMILES |
CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Isomeric SMILES |
C[C@]12CCC(CC1CCC3C2[C@@H]4CC5(C3CC[C@@H]5C(=O)CO)C(O4)O)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Key on ui other cas no. |
20605-81-6 |
physical_description |
Solid |
Synonyms |
11 beta,18-epoxy-18,21-dihydroxy-20-oxo-5 beta-pregnan-3 alpha-yl beta-D-glucopyranosiduronic acid TA-GA tetrahydroaldosterone 3 beta-glucosiduronic acid tetrahydroaldosterone-3-glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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